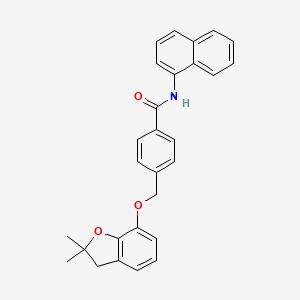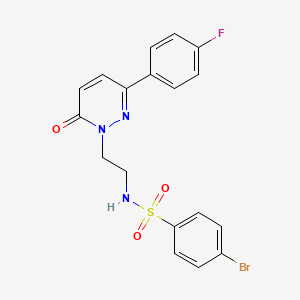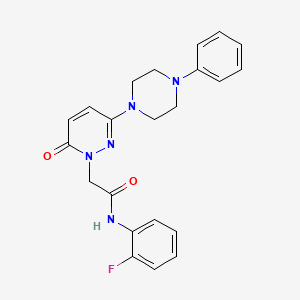![molecular formula C26H28N4O4 B11274317 N-[4-(benzyloxy)phenyl]-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethoxy}acetamide](/img/structure/B11274317.png)
N-[4-(benzyloxy)phenyl]-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with potential therapeutic applications. Its chemical structure comprises a benzene ring substituted with a benzyloxy group, a pyridine ring, and an acetamide moiety. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes::
Benzyl Ether Formation: The benzyloxy group is introduced via etherification of 4-hydroxybenzaldehyde with benzyl bromide.
Pyridine Ring Formation: The pyridine ring is synthesized by reacting 2-bromopyridine with piperazine.
Acetamide Formation: The final step involves acetylating the amine group of the pyridine-piperazine intermediate using acetic anhydride.
- Solvents: Commonly used solvents include dichloromethane, dimethylformamide (DMF), and acetonitrile.
- Catalysts: Lewis acids or bases may be employed to facilitate reactions.
- Temperatures: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production:: Industrial-scale production of Compound X involves optimization of the synthetic steps, purification, and isolation. Continuous flow processes and green chemistry principles are increasingly explored for efficiency.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the benzyloxy group to the corresponding benzoic acid.
Reduction: Reduction of the pyridine ring to the corresponding piperidine.
Substitution: Nucleophilic substitution reactions at the acetamide nitrogen.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids or bases.
Major Products: Benzoic acid derivative, piperidine-substituted compound, and modified acetamide derivatives.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated as a potential anti-tubercular agent.
Chemistry: Used in synthetic transformations due to its unique functional groups.
Biology: Studied for its interactions with biological targets.
Industry: Employed in drug discovery and materials science.
Mechanism of Action
The precise mechanism of action remains under investigation. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.
Comparison with Similar Compounds
Compound X stands out due to its specific combination of functional groups. Similar compounds include:
Compound Y: Lacks the benzyloxy group.
Compound Z: Contains a different heterocyclic ring.
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O4/c31-25(28-22-9-11-23(12-10-22)34-18-21-6-2-1-3-7-21)19-33-20-26(32)30-16-14-29(15-17-30)24-8-4-5-13-27-24/h1-13H,14-20H2,(H,28,31) |
InChI Key |
HWKFAUBIFIAPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274243.png)

![2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11274261.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B11274276.png)
![6-{4-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11274280.png)
![N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11274301.png)
![N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11274303.png)
![4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11274309.png)
![ethyl (4-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B11274318.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B11274319.png)


![2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide](/img/structure/B11274336.png)
